REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1)C.[NH2:15][C:16]([CH3:20])([CH3:19])[CH2:17][OH:18]>C(#N)C>[N:7]1([CH2:6][CH2:5][CH2:4][NH:15][C:16]([CH3:20])([CH3:19])[CH2:17][OH:18])[CH:11]=[CH:10][N:9]=[CH:8]1
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN1C=NC=C1)OCC
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCCNC(CO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |